molecular formula C15H13N3 B7482064 N-(pyridin-3-ylmethyl)quinolin-5-amine

N-(pyridin-3-ylmethyl)quinolin-5-amine

Cat. No.: B7482064
M. Wt: 235.28 g/mol
InChI Key: OZDIPXWIQMCBNE-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)quinolin-5-amine is a heterocyclic compound featuring a quinoline scaffold substituted at the 5-position with an amine group, which is further functionalized by a pyridin-3-ylmethyl moiety. The pyridinylmethyl group enhances interactions with biological targets through hydrogen bonding and π-π stacking, as seen in structurally related compounds .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)quinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-6-14-13(5-3-9-17-14)15(7-1)18-11-12-4-2-8-16-10-12/h1-10,18H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDIPXWIQMCBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-(Pyridin-3-ylmethyl)quinolin-5-amine Quinoline Pyridin-3-ylmethyl at C5-amine Not explicitly reported
5-Phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine Quinazoline Pyridin-2-ylmethyl at C4-amine; phenyl at C5 Potent Kv1.5 inhibitor (IC₅₀ = 12 nM)
1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine Pyridin-3-ylmethyl at N1; trifluoromethoxyphenyl at C4-amine Not reported
(R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine Imidazoquinoline Dimethylamine at C5; fused imidazole ring Dopamine agonist (in vivo activity)

Key Observations :

  • Quinazoline vs. Quinoline: The quinazoline derivative in exhibits potent ion channel inhibition, likely due to the additional nitrogen atom enhancing binding affinity .
  • Pyrazolo-pyrimidine Core: The pyrazolo[3,4-d]pyrimidine scaffold in introduces conformational rigidity, which may improve metabolic stability compared to quinoline derivatives .
  • Imidazoquinoline: The fused imidazole ring in enhances CNS activity, though the target compound’s pyridinylmethyl group may offer better solubility .

Impact of Substituents on Pharmacological Properties

Compound Name Substituent(s) Key Effects Reference
3-(4-Methylpiperazin-1-yl)-N-(3-nitrobenzyl)-7-(trifluoromethyl)quinolin-5-amine Trifluoromethyl (C7); nitrobenzyl (N-substituent) Enhanced lipophilicity (trifluoromethyl) and electron-withdrawing effects (nitro) improve binding to kinases .
N-((8-Trifluoromethyl)quinolin-5-yl)carbamothioyl)benzamide Trifluoromethyl (C8); benzamide-thiourea Increased metabolic stability due to electron-withdrawing groups .
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Dichlorophenyl; pyridin-3-ylmethyl Potent P2X7 receptor antagonism (IC₅₀ < 100 nM) attributed to halogenated aryl groups .

Key Observations :

  • Trifluoromethyl Groups : Improve metabolic stability and target affinity, as seen in and .
  • Halogenated Aryl Groups : Enhance receptor binding (e.g., P2X7 antagonism in ).
  • Nitrobenzyl Substituents : May introduce steric hindrance or electronic effects favoring kinase inhibition .

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